molecular formula C17H21NO.C7H7ClN4O2<br>C24H28ClN5O3 B1670652 Dimenhydrinate CAS No. 523-87-5

Dimenhydrinate

Cat. No.: B1670652
CAS No.: 523-87-5
M. Wt: 470.0 g/mol
InChI Key: NFLLKCVHYJRNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimenhydrinate is a therapeutic agent composed of diphenhydramine (an ethanolamine-class H₁ receptor antagonist) and 8-chlorotheophylline (a xanthine derivative) in a 1:1 molecular ratio . This combination mitigates the sedative effects of diphenhydramine while retaining antihistaminic, anticholinergic, and antiemetic properties . It is primarily used to treat motion sickness, vertigo, and nausea/vomiting in pregnancy (NVP). Pharmacokinetically, this compound reaches peak plasma concentrations within 2–3 hours post-administration, with effects lasting 4–6 hours . Its mechanism involves suppression of vestibular nuclei excitability and inhibition of histamine and acetylcholine signaling in the central nervous system (CNS) .

Preparation Methods

Vomex A is synthesized through the combination of diphenhydramine and 8-chlorotheophylline. The synthetic route involves the formation of a theoclate salt from these two compounds . The reaction conditions typically require controlled temperatures and pH levels to ensure the proper formation of the salt. Industrial production methods involve large-scale synthesis in pharmaceutical manufacturing facilities, adhering to stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Vomex A undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly involving the diphenhydramine component.

    Reduction: Reduction reactions can also occur, affecting the chemical structure of the compound.

    Substitution: Substitution reactions are common, where functional groups in the compound are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medical Uses

1. Motion Sickness and Nausea
Dimenhydrinate is widely recognized for its effectiveness in preventing motion sickness. Its mechanism involves antagonism of H1 histamine receptors in the vestibular system, which helps to mitigate symptoms of nausea and vomiting during travel .

2. Gastroenteritis in Children
A randomized controlled trial assessed the efficacy of this compound in children with acute gastroenteritis experiencing vomiting. The study included 243 children and found that those treated with this compound had fewer vomiting episodes compared to the placebo group (0.64 vs. 1.36 episodes) and a higher percentage (69.6% vs. 47.4%) were free from vomiting after treatment . However, it did not significantly improve overall clinical outcomes or oral rehydration therapy effectiveness.

3. Vertigo and Dizziness
this compound is also indicated for the symptomatic treatment of dizziness and vertigo associated with various conditions, including Meniere's disease and labyrinthine disorders. It is often used in combination therapies for enhanced efficacy .

Potential for Misuse

Despite its therapeutic benefits, this compound has been associated with misuse and dependence, particularly when taken in high doses. A systematic review highlighted cases of intoxication resembling anticholinergic syndrome, withdrawal symptoms, and neuropsychiatric effects such as hallucinations and psychosis among heavy users . One case study detailed a woman who developed dependence on intravenous this compound due to its euphoric effects, requiring a medically supervised withdrawal process .

Case Studies

Study Population Findings
This compound in Children with Infectious Gastroenteritis243 childrenReduced vomiting frequency but no significant improvement in overall clinical outcomes .
Misuse and DependenceMixed studiesEvidence of intoxication, withdrawal symptoms; dependence more common among individuals with psychiatric disorders .
Case Study: Intravenous UseWoman with bipolar disorderSevere withdrawal symptoms after high-dose use; managed successfully with detoxification protocols .

Comparison with Similar Compounds

Vitamin B6 (Pyridoxine)

Vitamin B6 is a water-soluble vitamin used for NVP. In a randomized controlled trial (RCT), dimenhydrinate (50 mg/day) reduced nausea/vomiting scores significantly more than vitamin B6 (average score change: 5.7 vs. 4.4, P < 0.05) . However, this compound caused drowsiness in 52.94% of patients versus 4.46% with vitamin B6 . Vitamin B6 is preferred for mild NVP due to fewer side effects, while this compound is reserved for severe cases requiring stronger efficacy .

Ginger (Zingiber officinale)

Ginger, a natural remedy, demonstrated comparable efficacy to this compound in reducing NVP symptoms in a double-blind RCT. Both agents significantly lowered visual analog nausea scores (VANS), but this compound caused drowsiness in 77.64% of patients versus 5.88% with ginger (P < 0.01) . Ginger’s mechanism involves gastrointestinal modulation and anti-inflammatory effects, lacking CNS sedation .

Scopolamine (Transdermal Patch)

Scopolamine TTS (transdermal therapeutic system), a muscarinic antagonist, showed equivalent efficacy to this compound in preventing motion sickness during short-term exposure (e.g., 1-hour flights) . However, scopolamine’s 72-hour duration makes it superior for prolonged travel . Side effects include dry mouth and dizziness, contrasting with this compound’s drowsiness .

Cinnarizine

Cinnarizine, a calcium channel blocker with antihistaminic properties, is often combined with this compound for vertigo management. While cinnarizine targets vestibular vasodilation and calcium influx, this compound suppresses CNS vestibular signaling. Their combination synergistically reduces vertigo severity .

Diphenhydramine

As this compound’s primary component, diphenhydramine alone lacks 8-chlorotheophylline, resulting in greater sedation. Both compounds suppress vestibular neuronal activity, but this compound’s stimulant component reduces drowsiness, making it preferable for daytime use .

Metoclopramide

This compound’s dual mechanism may offer broader antiemetic coverage, but metoclopramide lacks antihistaminic effects .

Data Tables

Table 2: Mechanism of Action

Compound Primary Mechanism Secondary Effects
This compound H₁ antagonism, anticholinergic CNS depression/stimulation
Scopolamine Muscarinic receptor blockade Reduced vestibular signaling
Cinnarizine Calcium channel blockade Vasodilation, antihistaminic
Ginger Gastrointestinal modulation Anti-inflammatory

Key Research Findings

  • Motion Sickness : this compound reduced gastric tachyarrhythmia and motion sickness symptoms (P < 0.001 vs. placebo) .

Biological Activity

Dimenhydrinate, a widely used antihistamine, is primarily known for its antiemetic properties, particularly in the treatment of motion sickness and nausea. This compound is a combination of diphenhydramine and 8-chlorotheophylline, which together exert various biological effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data.

This compound acts primarily through the antagonism of H1 histamine receptors in the vestibular system, which is crucial for maintaining balance and spatial orientation. The diphenhydramine component contributes to its antiemetic effects by blocking these receptors, while the 8-chlorotheophylline component may counteract sedation through adenosine receptor blockade .

Key Mechanisms:

  • H1 Antagonism: Reduces nausea and vomiting by inhibiting signals from the vestibular system.
  • Adenosine Receptor Blockade: Mitigates drowsiness caused by diphenhydramine, promoting alertness .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and elimination:

ParameterValue
Absorption C_max: 72.6 ng/mL (oral)
Volume of Distribution 3-4 L/kg
Protein Binding 70-85%
Metabolism N-glucuronidation and N-demethylation via CYP enzymes
Elimination Route Primarily renal; 1-3% unchanged in urine

Case Study: this compound in Children with Gastroenteritis

A randomized controlled trial evaluated the efficacy of this compound in children suffering from infectious gastroenteritis. The study involved 243 children who received either rectal this compound or placebo alongside oral rehydration therapy. Key findings included:

  • Reduction in Vomiting: The mean number of vomiting episodes was significantly lower in the this compound group (0.64) compared to placebo (1.36).
  • Hospital Admission Rates: Similar across both groups, indicating no significant clinical advantage despite reduced vomiting .

Neuropsychiatric Effects

Research has highlighted potential neuropsychiatric effects associated with supratherapeutic doses of this compound. A case study reported a patient with a history of bipolar disorder who experienced euphoria and hallucinations after consuming excessive doses (2400 mg/day). Withdrawal symptoms included severe nausea and anxiety, necessitating medical management for detoxification .

Safety Profile and Side Effects

While this compound is generally considered safe when used as directed, misuse can lead to significant adverse effects:

  • Common Side Effects: Drowsiness, dry mouth, dizziness.
  • Severe Reactions: Extrapyramidal symptoms and dependence have been reported with chronic use or overdose .

Q & A

Q. What are the standard analytical methods for quantifying dimenhydrinate in pharmaceutical formulations, and how are they validated?

Basic
The most widely validated method for this compound quantification is reversed-phase high-performance liquid chromatography (RP-HPLC). Key parameters include mobile phase composition (e.g., acetonitrile and ammonium acetate buffer), flow rate (~1.7 mL/min), and UV detection. Validation follows ICH guidelines, assessing precision (%RSD < 2%), accuracy (recovery rates >99%), linearity (r² ≥ 0.999), and robustness. System suitability tests evaluate retention time, theoretical plates, and peak symmetry using replicate injections .

Q. How can chemometric tools like response surface methodology optimize HPLC conditions for simultaneous determination of this compound and cinnarizine?

Advanced
Experimental design (DoE) with central composite design (CCD) and Derringer’s desirability function enables multivariate optimization. Independent variables (mobile phase composition, buffer strength, flow rate) are modeled to maximize resolution and minimize run time. For example, a 55:45 acetonitrile-ammonium acetate buffer (pH 7.0) at 1.7 mL/min achieves baseline separation of this compound and cinnarizine in <12 minutes. Contour diagrams and statistical software (e.g., Design Expert) validate predicted vs. experimental outcomes .

How should researchers formulate focused research questions when investigating this compound’s pharmacological interactions?

Basic Research questions must be analytical, open to debate, and grounded in measurable variables. Example: “How does this compound’s antagonism of H1 receptors influence its antiemetic efficacy compared to calcium channel modulation in cinnarizine?” Avoid descriptive questions; instead, emphasize mechanisms, dose-response relationships, or comparative pharmacokinetics. Use literature gaps (e.g., limited data on CNS penetration) to define boundaries and ensure feasibility .

Q. What strategies resolve contradictions in published data on this compound’s pharmacokinetic properties?

Advanced
Contradictions (e.g., bioavailability variations) require systematic meta-analysis and sensitivity testing. Compare methodologies across studies: differences in assay conditions (e.g., column type, detection wavelength) or sample matrices (plasma vs. urine) may explain discrepancies. Replicate experiments under harmonized protocols, applying statistical tools (ANOVA, regression) to isolate confounding variables. Cross-validate using alternative techniques like voltammetry or GC-MS .

Q. How can researchers develop stability-indicating methods for this compound that account for toxic impurities like benzophenone?

Advanced
Toxic impurities (e.g., benzophenone) necessitate stability-indicating RP-HPLC methods with gradient elution. Use a C18 column and mobile phase containing sodium lauryl sulfate (SLS) to enhance separation. Validate specificity via forced degradation (acid/base hydrolysis, oxidation). For example, a method with 90:10 acetonitrile/0.1% SLS at 2 mL/min detects this compound, cinnarizine, and impurities simultaneously. Green metrics (NEMI, GAPI) ensure environmental sustainability .

Q. What are the critical factors in ensuring reproducibility of experimental protocols for this compound analysis?

Basic
Document all parameters: mobile phase preparation (pH ±0.05), column temperature (±1°C), and injection volume (±5%). Include system suitability criteria (e.g., tailing factor <2, resolution >2). Share raw data and chromatograms in supplementary materials. Reference USP/EP standards for impurity thresholds and validate methods across multiple laboratories .

Q. What are the advantages of voltammetric techniques over chromatographic methods for this compound analysis in complex matrices?

Advanced
Voltammetry (e.g., cathodic stripping) offers rapid, cost-effective detection in biological fluids without extensive sample cleanup. It detects this compound via reduction peaks at ~-0.7 V (Ag/AgCl) with LODs ≤1 µg/mL. Advantages include minimal solvent use and real-time monitoring of redox behavior, useful for studying metabolite interactions (e.g., 8-chlorotheophylline) .

Properties

IUPAC Name

2-benzhydryloxy-N,N-dimethylethanamine;8-chloro-1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.C7H7ClN4O2/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h3-12,17H,13-14H2,1-2H3;1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLLKCVHYJRNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO.C7H7ClN4O2, C24H28ClN5O3
Record name DIMENHYDRINATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20216
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9025087
Record name Dimenhydrinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dimenhydrinate is a crystalline white powder. (NTP, 1992)
Record name DIMENHYDRINATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20216
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Slightly soluble (1-10 mg/ml at 72 °F) (NTP, 1992), FREELY SOL IN ALCOHOL, CHLOROFORM; SOL IN BENZENE; SOL IN WATER: ABOUT 3 MG/ML; ALMOST INSOL IN ETHER
Record name DIMENHYDRINATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20216
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimenhydrinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00985
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIMENHYDRINATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3064
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

CRYSTALS, WHITE POWDER

CAS No.

523-87-5
Record name DIMENHYDRINATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20216
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimenhydrinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=523-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimenhydrinate [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimenhydrinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00985
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIMENHYDRINATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756740
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DIMENHYDRINATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117855
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Purine-2,6-dione, 8-chloro-3,7-dihydro-1,3-dimethyl-, compd. with 2-(diphenylmethoxy)-N,N-dimethylethanamine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimenhydrinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimenhydrinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.593
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMENHYDRINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JB937PER5C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIMENHYDRINATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3064
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

216 to 225 °F (NTP, 1992), 103-104, 102-107 °C
Record name DIMENHYDRINATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20216
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimenhydrinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00985
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIMENHYDRINATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3064
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 2
Reactant of Route 2
Dimenhydrinate
Reactant of Route 3
Reactant of Route 3
Dimenhydrinate
Reactant of Route 4
Reactant of Route 4
Dimenhydrinate
Reactant of Route 5
Reactant of Route 5
Dimenhydrinate
Reactant of Route 6
Reactant of Route 6
Dimenhydrinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.